(4-Benzylpiperidin-1-yl){5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidin-4-yl}methanone
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Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups including a benzyl group, a chloro group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the catalytic hydrogenation of pyridine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Functional Group Modifications: The chloro and fluorophenyl groups can be introduced through halogenation and sulfonylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the piperidine and benzyl groups but lacks the pyrimidine ring and other functional groups.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring and a piperazine moiety but differs in the substitution pattern.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-5-CHLORO-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H23ClFN3O3S |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C24H23ClFN3O3S/c25-20-15-27-24(33(31,32)16-19-8-4-5-9-21(19)26)28-22(20)23(30)29-12-10-18(11-13-29)14-17-6-2-1-3-7-17/h1-9,15,18H,10-14,16H2 |
InChI Key |
XJBBYBDHURJWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NC=C3Cl)S(=O)(=O)CC4=CC=CC=C4F |
Origin of Product |
United States |
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